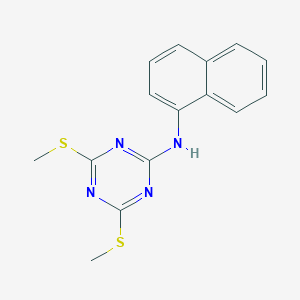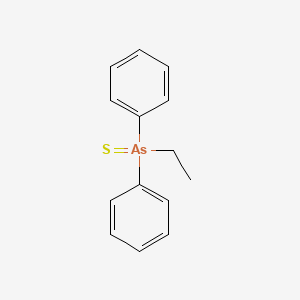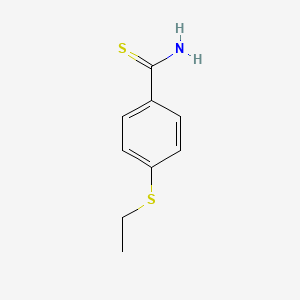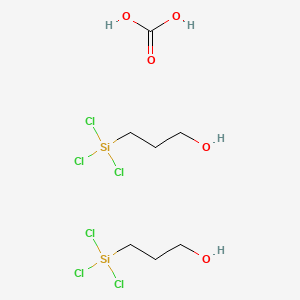
Carbonic acid;3-trichlorosilylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid;3-trichlorosilylpropan-1-ol: is a unique chemical compound that combines the properties of carbonic acid and a trichlorosilyl functional group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid;3-trichlorosilylpropan-1-ol typically involves the reaction of 3-chloropropanol with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{3-chloropropanol} + \text{trichlorosilane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Carbonic acid;3-trichlorosilylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichlorosilyl group can be reduced to form silanol derivatives.
Substitution: The chlorine atoms in the trichlorosilyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of silanol derivatives.
Substitution: Formation of substituted trichlorosilyl derivatives.
科学研究应用
Chemistry: Carbonic acid;3-trichlorosilylpropan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds. Its unique functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules, enabling the study of protein-silicon interactions and the development of silicon-based bioconjugates.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as silicon-based polymers and coatings, which exhibit improved mechanical and thermal properties.
作用机制
The mechanism of action of carbonic acid;3-trichlorosilylpropan-1-ol involves its interaction with various molecular targets through its functional groups. The trichlorosilyl group can form covalent bonds with nucleophilic sites on biomolecules, while the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
相似化合物的比较
Carbonic acid;3-chloropropanol: Similar structure but lacks the trichlorosilyl group.
Trichlorosilane: Contains the trichlorosilyl group but lacks the propanol backbone.
3-trichlorosilylpropan-1-ol: Similar structure but lacks the carbonic acid moiety.
Uniqueness: Carbonic acid;3-trichlorosilylpropan-1-ol is unique due to the presence of both carbonic acid and trichlorosilyl functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of novel materials and compounds with enhanced properties.
属性
CAS 编号 |
41423-05-6 |
|---|---|
分子式 |
C7H16Cl6O5Si2 |
分子量 |
449.1 g/mol |
IUPAC 名称 |
carbonic acid;3-trichlorosilylpropan-1-ol |
InChI |
InChI=1S/2C3H7Cl3OSi.CH2O3/c2*4-8(5,6)3-1-2-7;2-1(3)4/h2*7H,1-3H2;(H2,2,3,4) |
InChI 键 |
BVGGAYZDMAXCSB-UHFFFAOYSA-N |
规范 SMILES |
C(CO)C[Si](Cl)(Cl)Cl.C(CO)C[Si](Cl)(Cl)Cl.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


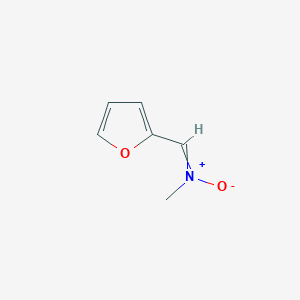
![Benzonitrile, 4-[[4-(heptyloxy)phenyl]azo]-](/img/structure/B14652272.png)

![4-Acetamido-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B14652286.png)
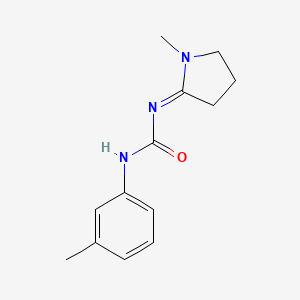


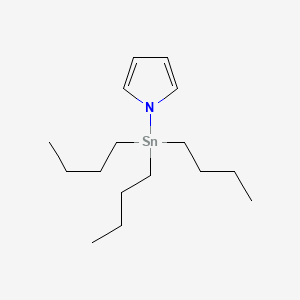
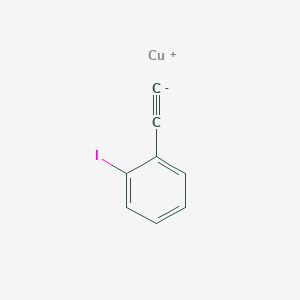
silyl sulfate](/img/structure/B14652319.png)
